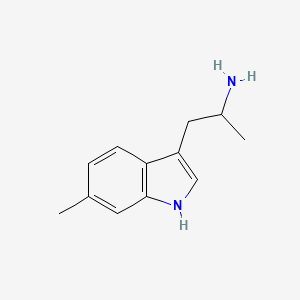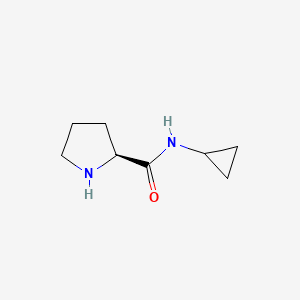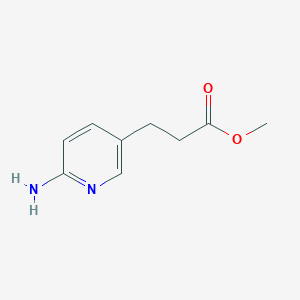
Methyl 3-(6-aminopyridin-3-yl)propanoate
Descripción general
Descripción
“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a chemical compound with the formula C9H12N2O2 . It is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique properties.
Synthesis Analysis
The synthesis of “Methyl 3-(6-aminopyridin-3-yl)propanoate” involves several steps. In one experiment, the compound was synthesized by adding 2-nitrobenzenesulfonyl chloride to a solution of “Methyl 3-(6-aminopyridin-3-yl)propanoate” in pyridine. The mixture was stirred at room temperature for 16 hours, after which water was added, and the mixture was extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is characterized by a pyridine ring attached to a propanoate group. The compound has a molecular weight of 180.21 .Chemical Reactions Analysis
“Methyl 3-(6-aminopyridin-3-yl)propanoate” can undergo various chemical reactions. For instance, it can react with hydrogen in the presence of palladium on activated carbon to yield a new compound .Physical And Chemical Properties Analysis
“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a compound with a molecular weight of 180.20. It is stored at room temperature and is in the form of an oil .Aplicaciones Científicas De Investigación
- Application : Methyl 3-(6-aminopyridin-3-yl)propanoate has been investigated as a potent, irreversible inhibitor of MPO . It selectively targets MPO over closely related enzymes like thyroid peroxidase.
- Use : Aminopyridine 2 (methyl 3-(6-aminopyridin-3-yl)propanoate) effectively blocked MPO-dependent vasomotor dysfunction in rat aortic rings ex vivo .
Myeloperoxidase (MPO) Inhibition
Vasomotor Dysfunction Research
Oral Bioavailability Studies
Mouse Model of Peritonitis
Chronic Inflammatory Disease Models
Mecanismo De Acción
While the specific mechanism of action of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is not mentioned in the search results, aminopyridines, a class of compounds to which it belongs, have been found to be potent mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress and damage in many inflammatory states .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-aminopyridin-3-yl)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

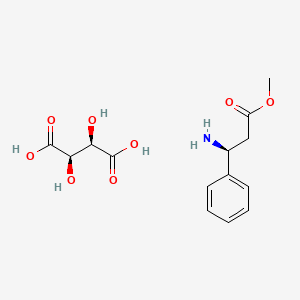

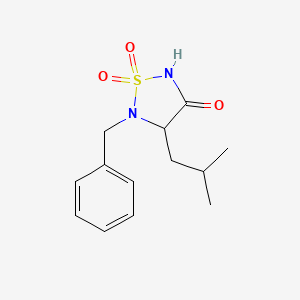
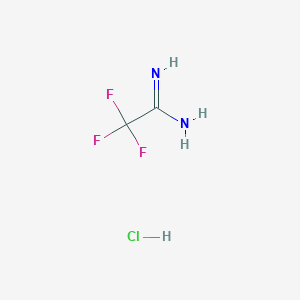
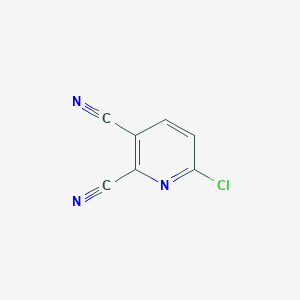

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)

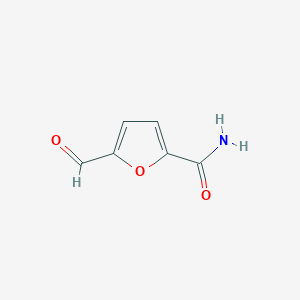
![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)
